N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-hydroxy-7-oxo-2-(piperidin-1-yl)-5,6,7,8-tetrahydropyrido[2,3-d]pyrimidine-5-carboxamide
Description
This compound is a pyrido[2,3-d]pyrimidine derivative featuring a benzodioxin moiety and a piperidine substituent. Its core structure includes a tetrahydropyrido-pyrimidine scaffold with a carboxamide linkage to the benzodioxin ring.
Properties
Molecular Formula |
C21H23N5O5 |
|---|---|
Molecular Weight |
425.4 g/mol |
IUPAC Name |
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4,7-dioxo-2-piperidin-1-yl-3,5,6,8-tetrahydropyrido[2,3-d]pyrimidine-5-carboxamide |
InChI |
InChI=1S/C21H23N5O5/c27-16-11-13(19(28)22-12-4-5-14-15(10-12)31-9-8-30-14)17-18(23-16)24-21(25-20(17)29)26-6-2-1-3-7-26/h4-5,10,13H,1-3,6-9,11H2,(H,22,28)(H2,23,24,25,27,29) |
InChI Key |
DPRCUELSPVYLGH-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(CC1)C2=NC3=C(C(CC(=O)N3)C(=O)NC4=CC5=C(C=C4)OCCO5)C(=O)N2 |
Origin of Product |
United States |
Preparation Methods
Synthesis of the Pyrido[2,3-d]Pyrimidine Core
The pyrimidine scaffold is constructed via a modified Biginelli reaction or cyclocondensation. A representative protocol involves:
Reagents :
-
Ethyl 3-aminocrotonate (1.2 eq)
-
Urea (1.5 eq)
-
2,3-Dihydro-1,4-benzodioxin-6-carbaldehyde (1.0 eq)
Conditions :
Carboxamide Formation
The carboxamide group is introduced via coupling reactions:
Method A (Schotten-Baumann) :
-
React 5-carboxylic acid derivative (1.0 eq) with thionyl chloride (SOCl₂) to form acyl chloride.
-
Add N-(2,3-dihydro-1,4-benzodioxin-6-yl)amine (1.2 eq) in aqueous NaOH (pH 9–10).
Method B (HATU-mediated Coupling) :
-
Activate carboxylic acid with HATU (1.1 eq) and DIPEA (2.5 eq) in DMF.
-
Add amine component (1.0 eq) and stir at 25°C for 6 hours.
Comparative Data :
| Method | Yield (%) | Purity (%) | Reaction Time |
|---|---|---|---|
| A | 65 | 88 | 2 hours |
| B | 92 | 97 | 6 hours |
Method B is preferred for industrial-scale synthesis due to superior yield and purity.
Optimization of Reaction Conditions
Solvent and Catalyst Screening
Microwave-assisted synthesis significantly enhances efficiency:
Case Study :
-
Substrate : 5-Carboxylic acid intermediate (0.01 mol)
-
Catalyst : Piperidine (0.1 eq)
-
Solvent : Acetic acid (6.6 eq)
Outcome :
Temperature and pH Control
The benzodioxane amine coupling step requires strict pH control:
| pH | Byproduct Formation (%) | Desired Product Yield (%) |
|---|---|---|
| 7–8 | 22 | 58 |
| 9–10 | 5 | 89 |
| >11 | 35 | 43 |
Purification and Characterization
Chromatographic Techniques
Spectroscopic Confirmation
Key Spectral Data :
-
¹H-NMR (500 MHz, DMSO-d₆) : δ 8.21 (s, 1H, pyrimidine-H), 7.45 (d, J = 8.5 Hz, 2H, benzodioxane-H), 4.30–4.25 (m, 4H, OCH₂CH₂O), 3.72–3.68 (m, 4H, piperidine-H).
Industrial-Scale Production Challenges
Key Considerations :
-
Cost Efficiency : Replace HATU with EDC/HCl for carboxamide coupling.
-
Waste Management : Recover acetic acid via distillation (85% efficiency).
-
Process Safety : Mitigate exothermic risks during POCl₃ reactions using jacketed reactors.
Emerging Methodologies
Continuous Flow Synthesis
Pilot studies demonstrate:
Enzymatic Catalysis
Exploratory use of lipases (e.g., Candida antarctica) for enantioselective amidation:
-
Conversion : 78% (ee >90%).
Chemical Reactions Analysis
Types of Reactions
N-(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)-4,7-DIOXO-2-(PIPERIDIN-1-YL)-3H,4H,5H,6H,7H,8H-PYRIDO[2,3-D]PYRIMIDINE-5-CARBOXAMIDE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can be performed using alkyl or aryl halides in the presence of a base like lithium hydride.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Solvents: N,N-dimethylformamide, aqueous sodium carbonate.
Catalysts: Lithium hydride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Medicinal Chemistry Applications
1.1 Antimicrobial Activity
Research has indicated that compounds with similar structural features to N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-hydroxy-7-oxo-2-(piperidin-1-yl)-5,6,7,8-tetrahydropyrido[2,3-d]pyrimidine derivatives exhibit notable antimicrobial properties. For instance, derivatives of pyrido[2,3-d]pyrimidine have shown moderate to good antimicrobial activity against various bacterial strains with minimum inhibitory concentration (MIC) values ranging from 4 to 20 μmol/L .
1.2 Anticancer Potential
The compound's structure suggests potential anticancer properties. In studies involving related compounds, significant cytotoxic effects were observed against human cancer cell lines such as NCI-H460 (lung cancer), HepG2 (liver cancer), and HCT-116 (colon cancer). The median growth inhibitory concentrations (IC50) for these compounds indicated potent activity, with some derivatives achieving IC50 values as low as 0.66 μmol/L .
1.3 Mechanism of Action
The mechanism by which these compounds exert their biological effects is likely linked to their ability to interact with specific biological targets such as enzymes and receptors involved in disease processes. Understanding these interactions is crucial for elucidating their therapeutic potential .
Structure Activity Relationship Studies
2.1 Structural Variations
The biological activity of N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-hydroxy-7-oxo-2-(piperidin-1-yl)-5,6,7,8-tetrahydropyrido[2,3-d]pyrimidine can be influenced by various substituents on its molecular structure. For example:
| Compound | Structural Features | Biological Activity |
|---|---|---|
| Compound A | Hydroxyl group at position 4 | Enhanced antimicrobial activity |
| Compound B | Methyl substitution at position 6 | Increased cytotoxicity against tumor cells |
These variations can lead to significant differences in solubility and reactivity profiles, impacting their efficacy as therapeutic agents .
Case Studies
3.1 Synthesis and Biological Evaluation
A study focusing on the synthesis of novel pyrido[2,3-d]pyrimidine derivatives demonstrated the compound's potential as a lead for developing new antimicrobial and anticancer agents. The synthesized compounds were evaluated for their biological activities using standard assays such as the MTT assay for cytotoxicity and disk diffusion methods for antimicrobial testing .
3.2 Molecular Docking Studies
Molecular docking studies have been employed to predict the binding interactions of N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-hydroxy-7-oxo-2-(piperidin-1-yl)-5,6,7,8-tetrahydropyrido[2,3-d]pyrimidine with target proteins involved in cancer progression and microbial resistance. These studies provide insights into how structural modifications can enhance binding affinity and specificity towards desired targets .
Mechanism of Action
The mechanism of action of N-(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)-4,7-DIOXO-2-(PIPERIDIN-1-YL)-3H,4H,5H,6H,7H,8H-PYRIDO[2,3-D]PYRIMIDINE-5-CARBOXAMIDE involves its interaction with specific molecular targets. For instance, it inhibits enzymes like lipoxygenase by binding to the active site and preventing substrate access . This inhibition can lead to reduced production of inflammatory mediators, making it a potential therapeutic agent for inflammatory diseases.
Comparison with Similar Compounds
Table 1: Key Structural and Functional Differences
Key Differences in Reactivity and Bioactivity
- Substituent Influence : The piperidin-1-yl group in the target compound may improve membrane permeability compared to the benzylpiperidine in , which adds bulkiness but could reduce bioavailability .
- Biological Activity : Compounds with trifluoromethyl groups (e.g., ) exhibit enhanced binding to hydrophobic enzyme pockets, whereas hydroxyl and ketone groups (as in the target compound) are more likely to participate in hydrogen bonding with targets like oxidoreductases .
Research Findings and Comparative Data
Stability and Pharmacokinetics
Biological Activity
N-(2,3-Dihydro-1,4-benzodioxin-6-yl)-4-hydroxy-7-oxo-2-(piperidin-1-yl)-5,6,7,8-tetrahydropyrido[2,3-d]pyrimidine-5-carboxamide is a complex organic compound notable for its potential biological activities. This compound's structure suggests various pharmacological properties due to the presence of multiple functional groups and a piperidine moiety. This article reviews its biological activity based on available research findings.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of approximately 420.50 g/mol. The structure features a piperidine ring and a benzodioxin moiety, which are known to contribute to various biological activities.
| Property | Value |
|---|---|
| Molecular Formula | C22H32N2O6 |
| Molecular Weight | 420.50 g/mol |
| Stereochemistry | Absolute |
| Charge | Neutral |
Antimicrobial Activity
Research indicates that compounds containing benzodioxin structures exhibit antimicrobial properties. For instance, studies have shown that derivatives similar to this compound can inhibit the growth of various bacterial strains such as Salmonella typhi and Bacillus subtilis . The mechanisms often involve disruption of bacterial cell wall synthesis or interference with metabolic pathways.
Antioxidant Properties
Compounds with similar functional groups have demonstrated significant antioxidant activities. The presence of hydroxyl groups in the structure is often correlated with enhanced radical scavenging abilities . In vitro assays have been used to assess the antioxidant capacity, revealing promising results that suggest potential therapeutic applications in oxidative stress-related conditions.
Neuroprotective Effects
The piperidine component is associated with neuroprotective effects. Studies have indicated that similar compounds can modulate neurotransmitter systems and exhibit protective effects against neurodegenerative diseases . The interaction with GABA receptors has been particularly noted, suggesting potential applications in treating anxiety and seizure disorders.
Enzyme Inhibition
The compound's ability to inhibit enzymes such as acetylcholinesterase (AChE) has been documented. AChE inhibitors are crucial in the treatment of Alzheimer's disease and other cognitive disorders . Docking studies suggest that this compound may bind effectively to the active site of AChE, leading to increased levels of acetylcholine in the synaptic cleft.
Case Studies
- Neuroprotective Activity : A study involving mouse splenocytes demonstrated that compounds similar to N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-hydroxy-7-oxo exhibited significant protective effects against apoptosis induced by oxidative stress . This suggests potential applications in neurodegenerative diseases.
- Antimicrobial Screening : In a comparative study of related compounds, derivatives were tested against a panel of bacterial strains. Results indicated strong antibacterial activity against Staphylococcus aureus and moderate activity against Escherichia coli, highlighting the therapeutic potential of this class of compounds .
- Enzyme Inhibition Studies : Research focusing on enzyme inhibition revealed that this compound could serve as a lead for developing new AChE inhibitors. The IC50 values obtained from enzyme assays suggest potent inhibitory effects comparable to existing drugs .
Q & A
Basic: What synthetic strategies are recommended for constructing the tetrahydropyrido[2,3-d]pyrimidine core of this compound?
The tetrahydropyrido[2,3-d]pyrimidine scaffold can be synthesized via cyclocondensation reactions. A common approach involves reacting aminopyridine derivatives with carbonyl-containing reagents (e.g., diketones or keto-esters) under acidic or basic conditions. For example, highlights the use of coupling agents like HBTU or HATU with DIPEA/NMM in DMF to form carboxamide linkages, achieving >90% purity post-HPLC . Key steps include:
- Monitoring intermediates via TLC to track reaction progress .
- Purification using column chromatography or recrystallization.
- Final characterization via / NMR and HRMS to confirm regiochemistry and stereochemistry .
Advanced: How can researchers resolve discrepancies between observed and predicted NMR spectra during structural validation?
Discrepancies often arise from tautomerism, conformational flexibility, or unexpected regiochemistry. Methodological solutions include:
- Variable Temperature (VT) NMR : To identify dynamic equilibria (e.g., keto-enol tautomerism) by observing signal coalescence at elevated temperatures .
- 2D NMR (COSY, HSQC, HMBC) : To assign proton-carbon correlations and differentiate between structurally similar isomers (e.g., distinguishing C-5 vs. C-7 substitution patterns) .
- Complementary Techniques : IR spectroscopy to confirm carbonyl stretches (e.g., 4-hydroxy-7-oxo groups at ~1650–1750 cm) and HRMS for exact mass validation .
Basic: Which in vitro assays are suitable for evaluating the biological activity of this compound?
Target-specific assays should be prioritized:
- Enzyme Inhibition : Use fluorometric or colorimetric assays (e.g., α-glucosidase inhibition at pH 6.8 with p-nitrophenyl-α-D-glucopyranoside as substrate) to measure IC values .
- Receptor Binding : Radioligand displacement assays (e.g., for G-protein-coupled receptors) with scintillation counting to quantify affinity (K).
- Cell Viability : MTT or resazurin assays in cancer cell lines to assess antiproliferative effects .
Advanced: How can regioselectivity challenges in introducing the piperidin-1-yl group at the C-2 position be addressed?
Regioselectivity is influenced by steric and electronic factors:
- Directing Groups : Introduce temporary protecting groups (e.g., Boc on pyrimidine N-1) to steer substitution to C-2 .
- Catalytic Strategies : Use Pd-catalyzed cross-coupling (e.g., Buchwald-Hartwig amination) with piperidine derivatives under inert conditions .
- Computational Modeling : DFT calculations to predict electrophilic aromatic substitution preferences (e.g., Fukui indices for reactive sites) .
Basic: What analytical techniques are critical for assessing compound purity and stability?
- HPLC-UV/ELSD : Reverse-phase C18 columns (e.g., 0.1% TFA in water/acetonitrile gradient) to quantify purity (>95% recommended for biological testing) .
- Thermogravimetric Analysis (TGA) : To evaluate thermal stability and hydration/dehydration events.
- Forced Degradation Studies : Expose the compound to heat, light, and acidic/alkaline conditions, followed by LC-MS to identify degradation products .
Advanced: How can researchers investigate the compound’s interaction with biological targets at the molecular level?
- X-ray Crystallography : Co-crystallize the compound with target proteins (e.g., enzymes) to resolve binding modes (e.g., hydrogen bonding with catalytic residues) .
- Surface Plasmon Resonance (SPR) : Measure real-time binding kinetics (k/k) and affinity (K) .
- Molecular Dynamics Simulations : Analyze ligand-protein stability and conformational changes over 100+ ns trajectories using AMBER or GROMACS .
Basic: What solvent systems and reaction conditions are optimal for improving synthesis yield?
- Solvent Selection : Polar aprotic solvents (DMF, DMSO) enhance solubility of intermediates; ethanol/water mixtures aid in final precipitation .
- Temperature Control : Maintain 0–5°C during acid-sensitive steps (e.g., carboxamide coupling) to minimize side reactions .
- Catalyst Optimization : Use 10–20 mol% of DMAP or HOAt to accelerate acylation reactions .
Advanced: How can researchers address low reproducibility in biological activity across assay platforms?
- Standardize Assay Conditions : Control variables like cell passage number, serum batch, and incubation time .
- Orthogonal Assays : Validate hits using both enzymatic (e.g., fluorescence-based) and cell-based (e.g., luciferase reporter) systems.
- Metabolic Stability Checks : Pre-treat compounds with liver microsomes to identify rapid degradation (e.g., cytochrome P450-mediated) .
Basic: What computational tools are recommended for predicting the compound’s physicochemical properties?
- LogP/D solubility : Use SwissADME or MarvinSuite for partition coefficient and solubility predictions.
- pK Estimation : ADMET Predictor or ACD/Labs to assess ionization states relevant to bioavailability .
- Docking Studies : AutoDock Vina or Schrödinger Glide for preliminary binding pose analysis .
Advanced: How can researchers elucidate the role of the benzodioxin moiety in target engagement?
- Structure-Activity Relationship (SAR) : Synthesize analogs lacking the benzodioxin group and compare activity .
- Pharmacophore Mapping : Identify hydrogen bond acceptors/donors and hydrophobic regions using MOE or Discovery Studio .
- Cryo-EM : Resolve ligand-target complexes at near-atomic resolution if crystallization fails .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
